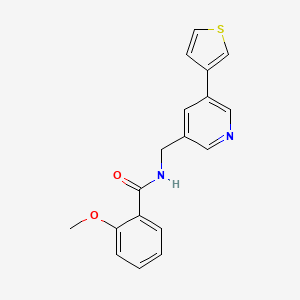

2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-22-17-5-3-2-4-16(17)18(21)20-10-13-8-15(11-19-9-13)14-6-7-23-12-14/h2-9,11-12H,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHMJYMJDIKPPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridinylmethyl Intermediate: This involves the reaction of 5-(thiophen-3-yl)pyridine with a suitable alkylating agent to form the pyridinylmethyl intermediate.

Coupling with Benzamide: The pyridinylmethyl intermediate is then coupled with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the benzamide ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

Substitution: Lewis acids like aluminum chloride can facilitate electrophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Material Science: Utilized in the development of organic semiconductors and conductive polymers.

Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Amine Substituents ()

Compounds 4d , 4e , and 4f from Iranian Journal of Pharmaceutical Research (2021) share a benzamide-thiazole scaffold but differ in their substituents:

- 4d: 3,4-Dichloro, morpholinomethyl, and pyridin-3-yl groups.

- 4e : 3,4-Dichloro, 4-methylpiperazinylmethyl, and pyridin-3-yl groups.

- 4f: 3,4-Dichloro, isopropyl(methyl)aminomethyl, and pyridin-3-yl groups.

Key Differences :

- The absence of chlorine atoms in the target compound may reduce toxicity compared to 4d–4f, which are halogenated.

- Biological activity: While 4d–4f are speculated to have antimicrobial or kinase-inhibitory properties, the target’s thiophene-pyridine motif could favor interactions with neurological or inflammatory targets .

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()

This compound features a 3-methylbenzamide core with a hydroxy-dimethyl ethyl group.

Key Differences :

- The hydroxy-dimethyl group acts as an N,O-bidentate ligand, making it suitable for metal-catalyzed reactions, unlike the target compound’s purely aromatic substituents.

- The target’s methoxy group may offer better metabolic stability compared to the hydroxy group, which is prone to oxidation or conjugation .

HDAC Inhibitors: Tubastatin A ()

Tubastatin A hydrochloride (N-Hydroxy-4-[(1,2,3,4-tetrahydro-2-methyl-5H-pyrido[4,3-b]indol-5-yl)methyl]benzamide) is a Class II HDAC inhibitor.

Key Differences :

- Tubastatin A’s tetrahydro-pyridoindole system creates a bulky, rigid structure, whereas the target compound’s pyridine-thiophene system is more planar and less sterically hindered.

- The target lacks the hydroxamic acid group critical for HDAC inhibition, suggesting divergent therapeutic applications (e.g., kinase vs. epigenetic targets) .

Antidiabetic Agent KRP-297 ()

KRP-297 (5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide) is a thiazolidinedione derivative with antidiabetic activity.

Key Differences :

- KRP-297’s thiazolidinedione moiety activates PPARγ, a mechanism absent in the target compound.

- The target’s thiophene-pyridine group may favor different pharmacokinetic profiles, such as increased blood-brain barrier penetration compared to KRP-297’s polar trifluoromethyl group .

Ponatinib Analogues ()

Ponatinib derivatives like 17 and 18 feature imidazole and trifluoromethyl groups.

Key Differences :

Comparative Data Table

Discussion of Structural and Functional Insights

- Electronic Effects : The target’s thiophene-pyridine system provides electron-rich aromatic regions, favoring interactions with hydrophobic enzyme pockets, unlike the electron-withdrawing chlorine in 4d–4f.

- Solubility : The methoxy group may improve aqueous solubility compared to halogenated or bulky substituents in analogues like 4d or Tubastatin A.

- Metabolic Stability : The absence of labile groups (e.g., hydroxamic acid in Tubastatin A) suggests reduced susceptibility to metabolic degradation.

Biological Activity

2-Methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a benzamide core with a methoxy group and a thiophenyl-pyridinyl moiety, contributing to its unique properties. Its molecular formula is CHNOS, with a molecular weight of approximately 326.4 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

These activities are largely attributed to the compound's ability to interact with various biological targets, including enzymes and receptors.

The mechanism of action for this compound likely involves both covalent and non-covalent interactions with its targets. The compound may influence biochemical pathways that regulate cell growth, apoptosis, and inflammation.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of benzamide, including the target compound, showed significant inhibition of cell proliferation in various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at specific phases .

- Antimicrobial Properties : Research indicated that this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anti-inflammatory Effects : In vitro studies revealed that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyridinylmethyl Intermediate : Reaction of 5-(thiophen-3-yl)pyridine with an alkylating agent.

- Coupling with Benzamide : The intermediate is coupled with 2-methoxybenzoyl chloride using a base like triethylamine.

Table 2: Synthetic Route Overview

| Step | Description |

|---|---|

| Formation | Reaction to form pyridinylmethyl intermediate |

| Coupling | Coupling with benzoyl chloride |

| Purification | High-performance liquid chromatography (HPLC) |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing benzamide derivatives like 2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide?

- Methodology : The synthesis typically involves coupling a benzoyl chloride or activated carboxylic acid derivative with a substituted amine under Schotten-Baumann conditions or using coupling agents like HATU/DCC. For example, describes the condensation of aldehydes with hydrazinopyridine derivatives in ethanol, followed by cyclization with sodium hypochlorite. Solvent selection (e.g., ethanol or acetonitrile), acid/base catalysts (e.g., acetic acid or KCO), and purification via vacuum filtration or chromatography are critical for optimizing yield and purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Multinuclear NMR (1H, 13C) is essential for confirming regiochemistry and substituent positions, particularly distinguishing thiophene and pyridine ring protons (e.g., δ 7.5–8.5 ppm for aromatic protons). Mass spectrometry (ESI-MS or HRMS) verifies molecular ion peaks, while FTIR identifies functional groups like amide C=O stretches (~1650 cm) and methoxy C-O bonds (~1250 cm). HPLC (>95% purity) ensures batch consistency .

Q. What in vitro assays are suitable for preliminary neuropharmacological screening of this benzamide?

- Methodology : Apomorphine-induced stereotypy tests in rats (as in ) are standard for assessing dopamine receptor modulation. Cell-based assays (e.g., cAMP modulation in HEK293 cells transfected with dopamine D2/D3 receptors) can quantify receptor affinity. Dose-response curves (IC) and selectivity ratios (e.g., D2 vs. 5-HT receptors) should be established to prioritize lead compounds .

Advanced Research Questions

Q. How do structural modifications to the thiophene or pyridine moieties influence biological activity?

- Methodology : demonstrates that substituting the thiophene ring with electron-withdrawing groups (e.g., Cl) or altering the pyridine’s substitution pattern (e.g., para vs. meta) can enhance receptor binding. Computational docking (e.g., AutoDock Vina) into dopamine D2 homology models identifies key interactions (e.g., hydrogen bonding with Ser193 or hydrophobic contacts with Phe389). SAR studies should compare IC values across analogs to optimize potency and reduce off-target effects .

Q. What strategies resolve contradictions in pharmacokinetic data (e.g., CYP3A4-mediated metabolism vs. bioavailability)?

- Methodology : Microsomal stability assays (human/rat liver microsomes) quantify CYP3A4-mediated oxidation ( ). Parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers assess intestinal absorption. If high metabolism conflicts with bioavailability, prodrug strategies (e.g., pivaloyloxymethyl esters) or formulation adjustments (nanoparticle encapsulation) can be explored. Pharmacokinetic modeling (e.g., PK-Sim) integrates these data to refine dosing regimens .

Q. How can crystallography or computational modeling elucidate binding modes with target receptors?

- Methodology : Co-crystallization with dopamine D2 receptor fragments (if available) using SHELX programs ( ) provides high-resolution structural data. For orphan targets, molecular dynamics simulations (GROMACS) predict binding stability. QM/MM calculations (e.g., Gaussian) refine electronic interactions, such as charge transfer between the methoxy group and receptor residues. Cross-validate results with mutagenesis studies (e.g., Ala-scanning of binding pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.